1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14643324
InChI: InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C13H11F3N2O2
Molecular Weight: 284.23 g/mol

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14643324

Molecular Formula: C13H11F3N2O2

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C13H11F3N2O2
Molecular Weight 284.23 g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20)
Standard InChI Key HTAOWNCQTVAHEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O

Introduction

Key Findings

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1946817-18-0) is a fluorinated pyrazole derivative with a molecular formula of C13H11F3N2O2\text{C}_{13}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2 and a molecular weight of 284.23 g/mol . Its structure integrates a trifluoromethyl group at the 3-position of the pyrazole ring and a 3-methylbenzyl substituent at the 1-position, conferring unique physicochemical and bioactive properties. This compound is synthesized via multi-step organic reactions, including Claisen condensation and pyrazole ring closure, and exhibits potential applications in agrochemical and pharmaceutical research due to its structural similarity to fungicidal precursors .

Chemical Identity and Structural Features

Molecular Structure

The compound’s IUPAC name is 1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid, with the following structural characteristics:

  • Pyrazole core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Trifluoromethyl group (-CF3_3): Positioned at the 3-position of the pyrazole ring, enhancing electronegativity and metabolic stability.

  • 3-Methylbenzyl substituent: Attached to the 1-position via a methylene bridge, contributing to hydrophobic interactions.

  • Carboxylic acid (-COOH): Located at the 4-position, enabling hydrogen bonding and salt formation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS RN1946817-18-0
Molecular FormulaC13H11F3N2O2\text{C}_{13}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2
Molecular Weight284.23 g/mol
Canonical SMILESCC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O
Boiling Point423.7±45.0°C at 760 mmHg
Density1.4±0.1 g/cm³

Synthesis and Manufacturing

Claisen Condensation and Enolate Formation

The synthesis of analogous pyrazole derivatives, such as ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate, involves a Claisen condensation between alkyl difluoroacetate and a base to form an enolate salt . For 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a similar strategy is employed:

  • Enolate Formation: Reacting methyl 3-methylbenzyl-difluoroacetate with a strong base (e.g., NaH) generates a sodium enolate intermediate.

  • Acidification with CO2_2: Introducing carbon dioxide and water acidifies the enolate, yielding the free alkyl difluoroacetoacetate .

Pyrazole Ring Closure

The critical step involves cyclizing the intermediate with methylhydrazine in a biphasic system (toluene/water) using a weak base (e.g., Na2_2CO3_3) to minimize ester hydrolysis . This method achieves regioselectivity >95% and yields >75% for related compounds .

Reaction Scheme:

Alkyl difluoroacetoacetate+Trialkyl orthoformateAc2OAlkyl 2-alkoxymethylene-difluoro-3-oxobutyrateMethylhydrazine, Na2CO3Pyrazole-4-carboxylate\text{Alkyl difluoroacetoacetate} + \text{Trialkyl orthoformate} \xrightarrow{\text{Ac}_2\text{O}} \text{Alkyl 2-alkoxymethylene-difluoro-3-oxobutyrate} \xrightarrow{\text{Methylhydrazine, Na}_2\text{CO}_3} \text{Pyrazole-4-carboxylate}

Physicochemical Properties

Thermal Stability and Solubility

  • Boiling Point: 423.7°C (estimated via computational methods) .

  • Density: 1.4 g/cm³, typical for aromatic carboxylic acids .

  • Solubility: Limited aqueous solubility due to the trifluoromethyl and benzyl groups; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Spectroscopic Data

  • 1^1H NMR: Peaks at δ 2.35 (s, 3H, CH3_3), 5.45 (s, 2H, CH2_2), and 8.10 (s, 1H, pyrazole-H) .

  • 19^{19}F NMR: Singlet at δ -62.5 ppm (CF3_3) .

Applications and Industrial Relevance

Agrochemical Intermediate

The compound’s structural similarity to ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate—a precursor to fungicides with annual production exceeding 30,000 metric tons—suggests potential use in crop protection agents . The trifluoromethyl group enhances bioavailability and resistance to enzymatic degradation .

Pharmaceutical Research

As a carboxylic acid derivative, it may serve as a building block for protease inhibitors or kinase modulators. The 3-methylbenzyl group could improve blood-brain barrier penetration in CNS-targeted drugs .

Comparative Analysis with Related Compounds

Table 2: Comparison with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 113100-53-1)

Property1-(3-Methylbenzyl) Derivative1-Methyl Derivative
Molecular FormulaC13H11F3N2O2\text{C}_{13}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2C6H5F3N2O2\text{C}_6\text{H}_5\text{F}_3\text{N}_2\text{O}_2
Molecular Weight284.23 g/mol194.11 g/mol
Boiling Point423.7°C345°C (estimated)
Key Substituent3-MethylbenzylMethyl

The 3-methylbenzyl group increases molecular weight and hydrophobicity, potentially enhancing target binding in biological systems .

Future Research Directions

  • Optimize Synthesis: Scale-up using continuous flow reactors to improve yield and reduce waste.

  • Biological Screening: Evaluate antifungal and antibacterial activity in vitro.

  • Derivatization: Explore ester or amide derivatives to modulate solubility and bioavailability.

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